molecular formula C11H12ClN5 B3024902 6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine CAS No. 99860-35-2

6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B3024902
CAS RN: 99860-35-2
M. Wt: 249.7 g/mol
InChI Key: HSOZFTGYXPQTLE-UHFFFAOYSA-N
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Description

Chemical compounds like “6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine” belong to a class of organic compounds known as triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered aromatic ring . They are used in a variety of applications, including as reagents in chemical synthesis .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic substitution reactions . For instance, chloroethyl chloroformates can be used to form protecting groups and as N-dealkylating agents .


Molecular Structure Analysis

The molecular structure of these compounds can be complex, with various functional groups attached to the triazine ring. The exact structure would depend on the specific substituents present .


Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including nucleophilic substitutions . The exact reactions would depend on the specific substituents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on their specific structure. For example, chloroethyl chloroformates are considered extremely hazardous substances .

Scientific Research Applications

Polyamides Synthesis

A study by Yu et al. (2012) focused on the synthesis and properties of phenyl-1,3,5-triazine functional aromatic polyamides, demonstrating their application in creating high-molecular-weight amorphous polymers. These polymers exhibit excellent thermal stability and good mechanical properties, suggesting their potential use in high-performance materials.

Antiplasmodial Activity

Lourens et al. (2016) Lourens et al. (2016) reported the synthesis and biological evaluation of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, showing potent in vitro antiplasmodial activity against drug-sensitive and drug-resistant strains of P. falciparum. This highlights its potential in antimalarial drug development.

Herbicide Dissipation Kinetics

Baer and Calvet (1999) Baer and Calvet (1999) explored the dissipation kinetics of soil-applied herbicides, including atrazine, a compound related to 6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine. This research is significant in understanding the environmental impact of such herbicides.

Gemini Surfactants

Singh et al. (2016) Singh et al. (2016) synthesized novel triazine Schiff base-based cationic gemini surfactants, demonstrating their application as antiwear, antifriction, and anticorrosive additives in polyol. This indicates their potential in industrial lubrication and protection.

Antimicrobial Activity

Kushwaha and Sharma (2022) Kushwaha and Sharma (2022) synthesized derivatives of 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine-2, 4-diamine and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents.

Enzyme Purification

Mulbry (1994) Mulbry (1994) investigated the purification of an inducible s-triazine hydrolase from Rhodococcus corallinus, capable of transforming substituted s-triazines. This study is important in bioremediation efforts for environmental contamination by triazine compounds.

Mechanism of Action

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for its functional groups .

Mode of Action

It can be hypothesized that the compound might undergo nucleophilic substitution reactions, given its structural similarity to other compounds known to undergo such reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophile (a molecule that accepts an electron pair). This interaction could lead to the formation of new bonds and the breaking of old ones .

Biochemical Pathways

It’s plausible that the compound could interfere with pathways involving the proteins or enzymes it targets . The downstream effects would depend on the specific roles of these proteins or enzymes in cellular processes.

Pharmacokinetics

For instance, its solubility in water and lipids would affect its absorption and distribution within the body .

Result of Action

Given its potential to interact with proteins or enzymes, it could potentially alter their function, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might change under acidic or basic conditions. Similarly, high temperatures could increase the rate of its reactions .

Safety and Hazards

These compounds can be hazardous. For example, chloroethyl chloroformates are considered extremely hazardous substances . They are flammable, harmful if swallowed, cause severe skin burns and eye damage, and are fatal if inhaled .

Future Directions

The future directions in the study and use of these compounds could involve the development of safer and more effective variants, as well as the exploration of new applications in areas such as medicine and materials science .

properties

IUPAC Name

6-(1-chloroethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-7(12)9-15-10(13)17-11(16-9)14-8-5-3-2-4-6-8/h2-7H,1H3,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZFTGYXPQTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)NC2=CC=CC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585370
Record name 6-(1-Chloroethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-chloroethyl)-N-phenyl-1,3,5-triazine-2,4-diamine

CAS RN

99860-35-2
Record name 6-(1-Chloroethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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